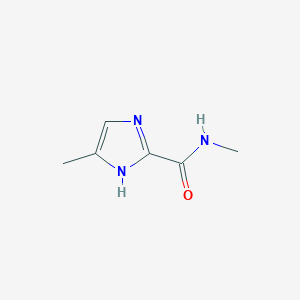
N,4-dimethyl-1H-imidazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,4-dimethyl-1H-imidazole-2-carboxamide: is a heterocyclic organic compound featuring an imidazole ring substituted with methyl groups at the nitrogen and fourth positions, and a carboxamide group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-1H-imidazole-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-methylimidazole with a carboxylating agent such as carbon dioxide or phosgene, followed by methylation at the fourth position using methyl iodide or a similar methylating agent. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, to facilitate the deprotonation and subsequent nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes typically employ automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N,4-dimethyl-1H-imidazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions, often using lithium aluminum hydride or sodium borohydride, can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the imidazole ring, particularly at the positions adjacent to the nitrogen atoms. Common reagents include halogens and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst, or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Imidazole-2-carboxylic acid derivatives.
Reduction: N,4-dimethyl-1H-imidazole-2-amine.
Substitution: Halogenated or sulfonylated imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N,4-dimethyl-1H-imidazole-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole ring is a common motif in many biologically active compounds, and modifications to its structure can lead to new drugs or biochemical probes.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes, including polymerization and surface modification.
Mecanismo De Acción
The mechanism by which N,4-dimethyl-1H-imidazole-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to enzyme active sites or receptor binding pockets, thereby modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-methylimidazole: Lacks the carboxamide group, making it less versatile in certain chemical reactions.
4-methylimidazole: Similar structure but without the N-methyl substitution, leading to different reactivity and applications.
Imidazole-2-carboxamide: Lacks the methyl groups, which can affect its solubility and binding properties.
Uniqueness
N,4-dimethyl-1H-imidazole-2-carboxamide is unique due to its dual methyl substitutions and carboxamide group, which confer distinct chemical and physical properties. These modifications enhance its stability, solubility, and reactivity, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C6H9N3O |
|---|---|
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
N,5-dimethyl-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-4-3-8-5(9-4)6(10)7-2/h3H,1-2H3,(H,7,10)(H,8,9) |
Clave InChI |
HWALYLDILCXNOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N1)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


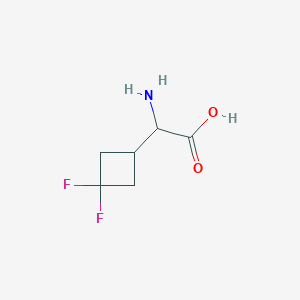
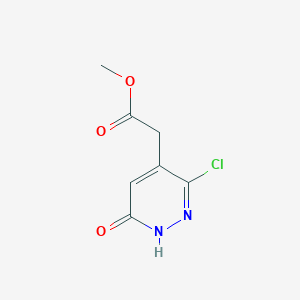
![6-Ethyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B12827016.png)

![Rel-(1R,2S,4S)-2-phenyl-7-azabicyclo[2.2.1]heptane](/img/structure/B12827034.png)

![(E)-but-2-enedioic acid;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium](/img/structure/B12827059.png)
![7-methoxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12827064.png)

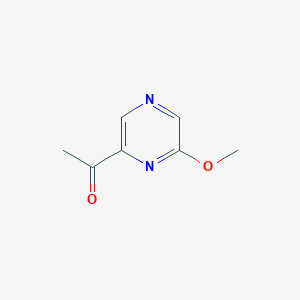
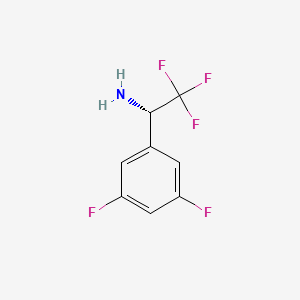


![4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12827105.png)
